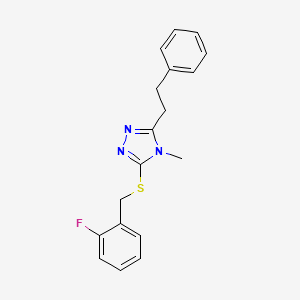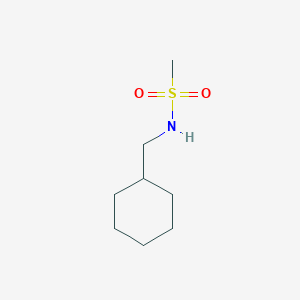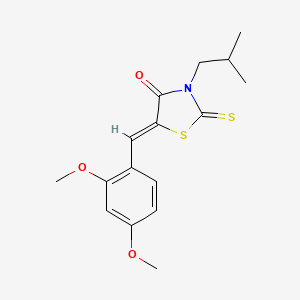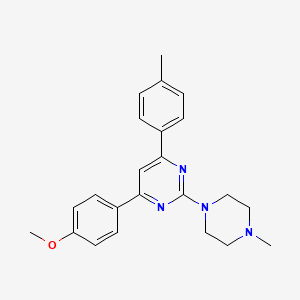
2-FLUOROBENZYL (4-METHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Descripción general
Descripción
2-Fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the reaction of 2-fluorobenzyl chloride with 4-methyl-5-phenethyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzyl derivatives.
Reduction: Reduced triazole derivatives.
Aplicaciones Científicas De Investigación
2-Fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar biological activities.
Materials Science: The unique structural features of triazoles make them suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, potentially leading to new pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide would depend on its specific application. In medicinal chemistry, triazole derivatives often exert their effects by inhibiting enzymes or interacting with specific molecular targets. For example, they may inhibit cytochrome P450 enzymes, which are involved in drug metabolism, or bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzyl 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl sulfide
- 2-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide
- 4-Bromobenzyl 4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
2-Fluorobenzyl (4-methyl-5-phenethyl-4H-1,2,4-triazol-3-yl) sulfide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to enhanced activity or selectivity compared to similar compounds.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4-methyl-5-(2-phenylethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3S/c1-22-17(12-11-14-7-3-2-4-8-14)20-21-18(22)23-13-15-9-5-6-10-16(15)19/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZFLWRSLJSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2F)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-ethylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4617072.png)


![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)
![METHYL (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-[4-(PROPAN-2-YL)PHENYL]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4617107.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4617119.png)

![2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4617140.png)
![4-[2-(8-ISOPROPYLIDENE-1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)ETHYL]BENZENESULFONAMIDE](/img/structure/B4617145.png)
![ethyl 2-{[(4-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B4617151.png)
![methyl 4-{(Z)-[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}benzoate](/img/structure/B4617158.png)
![7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)
